2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound with a molecular formula of C6H7N5O and a molecular weight of 165.15 g/mol . This compound is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazin-4-one core with a hydrazinyl group at the 2-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . Another approach utilizes copper-promoted two-step one-pot reactions from chromenone derivatives, which combines pot, atom, and step economy (PASE) principles . These methods are efficient and allow for the formation of multiple bonds in a single reaction pot.
Chemical Reactions Analysis
2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to hydrazine derivatives .
Scientific Research Applications
This compound has shown promise in several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a tankyrase inhibitor and stearoyl CoA desaturase inhibitor, which are targets for cancer therapy and metabolic disorders . Additionally, its unique structure makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. As a tankyrase inhibitor, it binds to the active site of the enzyme, preventing its activity and leading to the stabilization of AXIN proteins, which are involved in the Wnt signaling pathway . This inhibition can result in the suppression of cancer cell proliferation. Similarly, as a stearoyl CoA desaturase inhibitor, it interferes with fatty acid metabolism, which can have therapeutic effects in metabolic diseases .
Comparison with Similar Compounds
2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be compared with other similar compounds, such as pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. For example, 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4-one derivatives have been synthesized using copper-promoted reactions and have shown diverse biological activities . The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2093426-58-3 |
---|---|
Molecular Formula |
C6H7N5O |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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